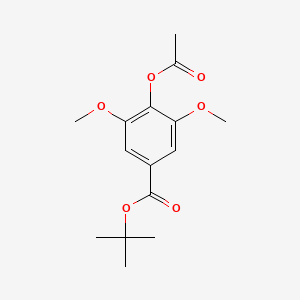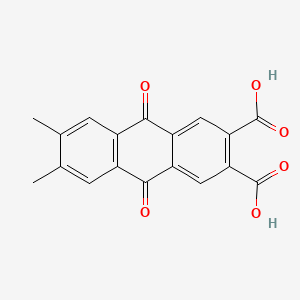![molecular formula C21H27NO3 B12530712 N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine CAS No. 847578-92-1](/img/structure/B12530712.png)
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine is a compound with the molecular formula C21H27NO3. It is known for its unique structure, which includes a phenylpropoxy group attached to a phenyl ring, further connected to a propyl chain and an L-alanine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine typically involves the alkylation of amino acids with the hydrochlorides of corresponding 1-(4-substituted phenyl)-3-diethylamino-1-propanones. The reduction of N-[β-(4-substituted benzoyl)ethyl]amino acids with sodium borohydride at room temperature in water or a mixture of ethanol and water (1:1) is a common method . The structures of the synthesized compounds are confirmed using IR spectroscopy and 1H NMR spectroscopy, with purity verified by thin-layer chromatography (TLC) and elemental analysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine undergoes various chemical reactions, including:
Reduction: Reduction of N-[β-(4-substituted benzoyl)ethyl]amino acids with sodium borohydride.
Substitution: Alkylation of amino acids with hydrochlorides of corresponding 1-(4-substituted phenyl)-3-diethylamino-1-propanones.
Common Reagents and Conditions
Sodium borohydride: Used for reduction reactions at room temperature in water or a mixture of ethanol and water.
Hydrochlorides of 1-(4-substituted phenyl)-3-diethylamino-1-propanones: Used for alkylation reactions.
Major Products Formed
The major products formed from these reactions include arylaliphatic aminopropanols containing amino acid fragments, such as N-[3-(4-substituted phenyl)-3-hydroxypropyl]valines, tryptophans, and 3-{[3-hydroxy-3-(4-substituted phenyl)propyl]amino}-3-phenylpropanoic acids .
Applications De Recherche Scientifique
Chemistry: Used in the synthesis of new arylaliphatic aminopropanols containing fragments of α- and β-amino acids.
Biology: Investigated for its anti-inflammatory and anticonvulsive activities.
Medicine: Potential use in the development of drugs targeting specific molecular pathways.
Industry: Applications in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine involves its interaction with specific molecular targets and pathways. It has been shown to bind to S1P receptors, particularly EDG-6, and potentially EDG-1 and EDG-6 . This binding activity is useful for the prevention and treatment of conditions such as transplantation rejection and graft-versus-host disease .
Comparaison Avec Des Composés Similaires
N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine can be compared with other similar compounds, such as:
- N-[3-(4-Substituted phenyl)-3-hydroxypropyl]valines
- N-[3-(4-Substituted phenyl)-3-hydroxypropyl]tryptophans
- 3-{[3-Hydroxy-3-(4-substituted phenyl)propyl]amino}-3-phenylpropanoic acids
These compounds share similar structural features and synthetic routes but differ in their specific substituents and biological activities
Propriétés
Numéro CAS |
847578-92-1 |
|---|---|
Formule moléculaire |
C21H27NO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(2S)-2-[3-[4-(3-phenylpropoxy)phenyl]propylamino]propanoic acid |
InChI |
InChI=1S/C21H27NO3/c1-17(21(23)24)22-15-5-9-19-11-13-20(14-12-19)25-16-6-10-18-7-3-2-4-8-18/h2-4,7-8,11-14,17,22H,5-6,9-10,15-16H2,1H3,(H,23,24)/t17-/m0/s1 |
Clé InChI |
AOVUUEYPHGGVAF-KRWDZBQOSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NCCCC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)O)NCCCC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)




![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)


![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)
![3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid](/img/structure/B12530718.png)
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
